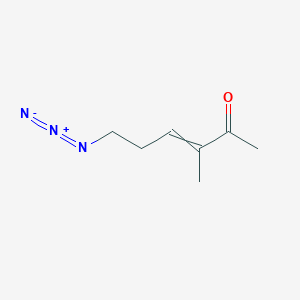![molecular formula C42H68O4Sn B14206798 Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane CAS No. 826990-26-5](/img/structure/B14206798.png)
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane is an organotin compound characterized by its unique structure, which includes two dioctyl groups and two 2-[4-(2-methylpropyl)phenyl]propanoyl groups attached to a central tin atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane typically involves the reaction of dioctyltin oxide with 2-[4-(2-methylpropyl)phenyl]propanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity of the final product, such as recrystallization or distillation. Additionally, industrial methods would focus on optimizing reaction conditions to maximize yield and minimize production costs.
化学反応の分析
Types of Reactions
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane can undergo various chemical reactions, including:
Oxidation: The tin center can be oxidized to form higher oxidation state compounds.
Reduction: The compound can be reduced under specific conditions to yield lower oxidation state tin compounds.
Substitution: The dioctyl groups or the 2-[4-(2-methylpropyl)phenyl]propanoyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
科学的研究の応用
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and coupling reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the production of high-performance materials, such as coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism by which Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The tin center can coordinate with various ligands, influencing the activity of these biological molecules. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.
類似化合物との比較
Similar Compounds
Bis(tri-n-butyltin) oxide: Another organotin compound with similar catalytic properties.
Dioctyltin dichloride: Shares the dioctyl groups but differs in its reactivity and applications.
Tributyltin chloride: Known for its use in antifouling paints but has different biological activity.
Uniqueness
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a catalyst in various reactions and its potential biological activity make it a compound of significant interest in both research and industrial applications.
特性
CAS番号 |
826990-26-5 |
|---|---|
分子式 |
C42H68O4Sn |
分子量 |
755.7 g/mol |
IUPAC名 |
[2-[4-(2-methylpropyl)phenyl]propanoyloxy-dioctylstannyl] 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/2C13H18O2.2C8H17.Sn/c2*1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;2*1-3-5-7-8-6-4-2;/h2*4-7,9-10H,8H2,1-3H3,(H,14,15);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChIキー |
HOBFNWVWAAPFEG-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C(C)C1=CC=C(C=C1)CC(C)C)OC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


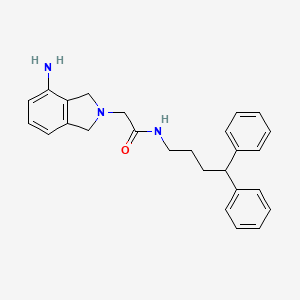
![4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol](/img/structure/B14206721.png)
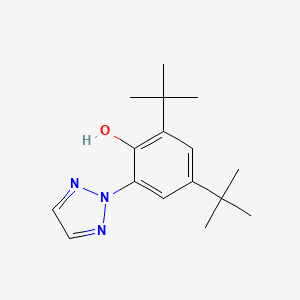


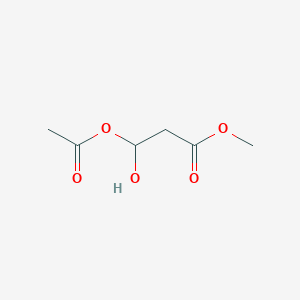
![1-[2-(Methylsulfanyl)phenyl]piperidin-4-one](/img/structure/B14206763.png)
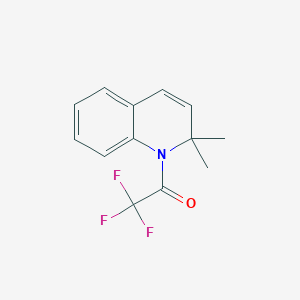
phosphanium bromide](/img/structure/B14206789.png)

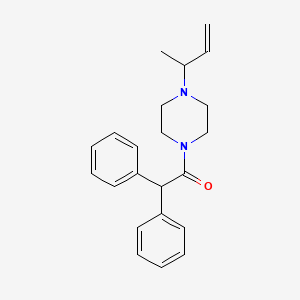
![3-[4-(2-Methylacryloyl)phenyl]propanoic acid](/img/structure/B14206809.png)
![2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-](/img/structure/B14206813.png)
